molecular formula C16H16N4OS B2432129 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1396680-47-9

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2432129
CAS No.: 1396680-47-9
M. Wt: 312.39
InChI Key: UPZRENLZXBTLML-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-4-5-12-13(7-10)18-15(17-12)11-8-20(9-11)16(21)19-14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZRENLZXBTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a member of the azetidine class of compounds, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C_{12}H_{12}N_{4}O_{1}S
Molecular Weight 252.31 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C(C)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act on various receptors and enzymes involved in critical signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes related to inflammation and pain pathways, similar to other benzodiazole derivatives known for their analgesic properties .
  • Receptor Modulation : The presence of both benzodiazole and thiophene moieties may allow for modulation of neurotransmitter receptors, potentially affecting mood and anxiety levels .

Pharmacological Effects

Research into the pharmacological effects of this compound has yielded promising results:

  • Antinociceptive Activity : In animal models, compounds with similar structures have demonstrated significant antinociceptive effects, suggesting that this compound may also possess pain-relieving properties .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Study on Pain Relief : A study involving a related benzodiazole derivative showed significant reductions in pain scores in rat models of neuropathic pain. These findings suggest that this class of compounds may be effective in managing chronic pain conditions .
  • Inflammation Model : In a carrageenan-induced paw edema model, similar compounds reduced swelling significantly compared to control groups, indicating anti-inflammatory potential .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzodiazole and thiophene moieties often exhibit significant biological activities. The following sections detail specific applications of this compound based on current literature.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of derivatives containing the benzodiazole structure. For instance:

  • Mechanism of Action : Benzodiazole derivatives have been shown to inhibit DNA synthesis and affect cell proliferation pathways, making them candidates for cancer treatment. The presence of the thiophene group may further enhance these effects by increasing lipophilicity and cellular uptake .
  • Case Studies : In vitro studies demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including lung and liver cancers. These findings suggest that the compound could be evaluated for its anticancer efficacy in preclinical models .

Antimicrobial Properties

Compounds with similar structural features have also been investigated for their antimicrobial activities:

  • Synthesis and Testing : A series of related compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating bacterial infections .
  • Mechanisms : The mechanisms are thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes, although specific studies on this compound are still needed .

Antiviral Activity

Research into antiviral applications is also promising:

  • Targeting Viral Replication : Certain benzodiazole derivatives have been reported to interfere with viral replication processes, making them suitable candidates for antiviral drug development . The incorporation of the thiophene moiety may enhance activity through improved binding affinity to viral targets.

Q & A

Q. Table 1: Yield Optimization Case Study

Reaction ConditionSolventCatalystYield (%)Reference
Room temperature, 24 hDMFNone45
Reflux (80°C), 12 hAcetonitrileCuI68
Microwave-assisted, 2 hDMFPd(OAc)₂72

Advanced: How to resolve discrepancies between computational docking predictions and experimental bioactivity data?

Methodological Answer:

  • Validate docking parameters :
    • Use multiple software (AutoDock, Glide) to cross-check binding poses .
    • Adjust protonation states of ligands (e.g., thiophene sulfur’s role in H-bonding) .
  • Experimental validation :
    • Enzyme inhibition assays : Compare IC50 values with docking scores (e.g., PFOR enzyme inhibition in anaerobic organisms) .
    • Crystallography : Resolve bound ligand conformations (e.g., ’s docking vs. crystallized poses of analogs 9c, 9g) .
  • Consider alternative mechanisms : Non-competitive inhibition or allosteric effects not modeled in docking .

Advanced: What methodologies assess the compound’s inhibitory effects on target enzymes?

Methodological Answer:

  • In vitro enzyme assays :
    • PFOR inhibition : Measure NADH oxidation rates in anaerobic conditions (pH 6.8) .
    • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Cellular assays :
    • Antimicrobial testing : MIC values against anaerobic pathogens (e.g., Clostridium spp.) .
    • Cytotoxicity : MTT assays on mammalian cells to evaluate selectivity .

Advanced: How to analyze contradictory data between elemental analysis and spectroscopic purity assessments?

Methodological Answer:

  • Elemental analysis :
    • Recalculate stoichiometry for trace solvent residues (e.g., methanol in recrystallized samples) .
  • Supplementary techniques :
    • HPLC-MS : Detect impurities (e.g., unreacted thiophene precursors) .
    • TGA : Confirm absence of hydrated water affecting elemental ratios .
  • Statistical validation : Repeat analyses (n=3) to rule out instrumental errors .

Advanced: What strategies are used to design derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Modify benzimidazole substituents (e.g., 5-methyl vs. 5-fluoro) to alter lipophilicity .
    • Replace thiophene with furan or oxadiazole to modulate electronic properties .
  • Computational guidance :
    • QSAR models predict logP and polar surface area for improved membrane permeability .
    • Fragment-based design using crystallographic data (e.g., ’s hydrogen-bonding motifs) .

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